molecular formula C18H15BrFN3O2 B3910496 N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide

N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide

Cat. No. B3910496
M. Wt: 404.2 g/mol
InChI Key: JWHFFZJCXMPWLQ-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide, also known as BBP or BBP-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BBP belongs to the class of hydrazide compounds and has a molecular formula of C19H16BrFN4O2.

Mechanism of Action

The exact mechanism of action of N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide is not fully understood. However, it is believed that N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide exerts its therapeutic effects by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to modulate various biochemical and physiological processes in cells and tissues. For example, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression. In addition, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has some limitations for lab experiments. It has low solubility in water, which may limit its use in some biological assays. In addition, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has not been extensively studied for its toxicity and safety profile, which may limit its use in clinical applications.

Future Directions

There are several future directions for N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide research. One direction is to investigate the potential of N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide as a therapeutic agent for neurodegenerative diseases. Another direction is to study the mechanism of action of N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide in more detail, which may lead to the discovery of new therapeutic targets. Additionally, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide can be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential. Finally, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide can be used as a fluorescent probe for detecting metal ions in biological samples, which may have applications in environmental monitoring and biomedical research.
Conclusion:
In conclusion, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities, and it has been investigated for its role in the treatment of neurodegenerative diseases. N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has several advantages for lab experiments, but it also has some limitations. There are several future directions for N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide research, including investigating its potential as a therapeutic agent for neurodegenerative diseases and studying its mechanism of action in more detail.

Scientific Research Applications

N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.

properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3O2/c19-14-3-1-12(2-4-14)10-21-22-18(25)13-9-17(24)23(11-13)16-7-5-15(20)6-8-16/h1-8,10,13H,9,11H2,(H,22,25)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHFFZJCXMPWLQ-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)N/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(4-bromophenyl)methylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 4
N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 6
N'-(4-bromobenzylidene)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.